2-(2-Ethoxyethoxy)ethyl acetate (CAS No. 112-15-2), also known as diethylene glycol monoethyl ether acetate or carbitol acetate, is a colorless, water-miscible liquid commonly used as a solvent in scientific research [, ]. Its excellent solubility in various organic compounds and water makes it suitable for a wide range of applications.
Due to its ability to dissolve polar and non-polar compounds, 2-(2-Ethoxyethoxy)ethyl acetate finds use in various extraction processes. It is often employed in:
The polarity of 2-(2-Ethoxyethoxy)ethyl acetate makes it a valuable mobile phase component in various chromatographic techniques, including:
In scientific research, 2-(2-Ethoxyethoxy)ethyl acetate also finds use in:
2-(2-Ethoxyethoxy)ethyl acetate is an organic compound with the molecular formula C₈H₁₆O₄ and a molecular weight of 176.21 g/mol. It is classified as an ester, specifically the acetate of 2-(2-ethoxyethoxy)ethanol. This compound appears as a colorless liquid with a sweet smell, commonly used in various industrial applications due to its solvent properties .
The reactivity of 2-(2-Ethoxyethoxy)ethyl acetate is primarily characterized by its ability to undergo hydrolysis, transesterification, and esterification reactions. In hydrolysis, it can react with water in the presence of an acid or base to yield 2-(2-ethoxyethoxy)ethanol and acetic acid. The transesterification process involves exchanging the acetate group with another alcohol, which can modify its properties for specific applications .
While specific biological activity data for 2-(2-Ethoxyethoxy)ethyl acetate is limited, similar compounds in the ester category often exhibit low toxicity and are used in formulations for cosmetics and personal care products. Its potential irritant properties have been noted, particularly in skin and eye contact scenarios .
The synthesis of 2-(2-Ethoxyethoxy)ethyl acetate typically involves the reaction of 2-(2-ethoxyethoxy)ethanol with acetic anhydride or acetyl chloride. The general reaction can be represented as follows:
2-(2-Ethoxyethoxy)ethyl acetate finds extensive use in various industrial applications:
Several compounds share structural similarities with 2-(2-Ethoxyethoxy)ethyl acetate. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl acetate | C₄H₈O₂ | Simpler structure; widely used as a solvent |
Butyl acetate | C₆H₁₂O₂ | Higher boiling point; used in coatings |
Propylene glycol monoacetate | C₅H₁₂O₃ | Used in food applications; less volatile |
Diethylene glycol diacetate | C₈H₁₈O₄ | Similar ester functionality; used in plastics |
The uniqueness of 2-(2-Ethoxyethoxy)ethyl acetate lies in its dual ether functionality combined with an ester group, providing enhanced solubility and stability compared to simpler esters like ethyl or butyl acetate .
Irritant